Home > Products > Screening Compounds P46477 > alpha-Decitabine
alpha-Decitabine -

alpha-Decitabine

Catalog Number: EVT-8022804
CAS Number:
Molecular Formula: C8H12N4O4
Molecular Weight: 228.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-Decitabine is derived from the natural nucleoside deoxycytidine, with a nitrogen atom replacing the carbon atom at the 5-position of the pyrimidine ring. It is classified under the category of hypomethylating agents due to its ability to induce hypomethylation of DNA, thereby influencing gene expression. Its clinical applications have been explored extensively, particularly in hematologic malignancies such as myelodysplastic syndromes and acute myeloid leukemia, where aberrant DNA methylation plays a significant role in disease pathology .

Synthesis Analysis

The synthesis of alpha-Decitabine involves several steps that typically include the coupling of protected 2-deoxy-ribofuranose with protected 5-azacytosine. A notable method described in patent literature involves:

  1. Glycosylation Reaction: The reaction between a protected ribofuranose and 5-azacytosine to form the nucleoside.
  2. Protection and Deprotection Steps: Utilizing various protecting groups to ensure selectivity during synthesis.
  3. Purification: The final product is purified using chromatographic techniques to isolate alpha-Decitabine from by-products.

Key parameters in this synthesis include temperature control and reaction time to optimize yield and minimize side reactions. The stereochemistry is critical, as only the β-anomer is biologically active .

Molecular Structure Analysis

Alpha-Decitabine has a molecular formula of C8_{8}H10_{10}N4_{4}O3_{3} and a molecular weight of approximately 214.19 g/mol. Its structure features:

  • A pyrimidine ring with a nitrogen atom at the 5-position.
  • A deoxyribose sugar moiety that contributes to its nucleoside character.

The compound exhibits specific stereochemistry, which is crucial for its biological activity. Structural analysis techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been employed to confirm its identity and purity .

Chemical Reactions Analysis

Alpha-Decitabine undergoes several important chemical reactions:

  1. Phosphorylation: Upon entering cells, it is phosphorylated by deoxycytidine kinase to form decitabine monophosphate, which is further phosphorylated to decitabine triphosphate.
  2. Incorporation into DNA: The triphosphate form incorporates into DNA during replication, leading to the formation of covalent complexes with DNA methyltransferases.
  3. DNA Hypomethylation: This incorporation traps DNA methyltransferases at the site of action, effectively inhibiting their function and leading to hypomethylation of adjacent cytosines .

These reactions are critical for its mechanism of action as an antitumor agent.

Mechanism of Action

The mechanism of action of alpha-Decitabine involves:

  1. Inhibition of DNA Methyltransferases: By incorporating into DNA, alpha-Decitabine forms stable complexes with DNA methyltransferases, inhibiting their activity.
  2. Reactivation of Silenced Genes: This inhibition leads to demethylation of previously silenced genes, particularly tumor suppressor genes, allowing for their re-expression.
  3. Induction of Differentiation and Apoptosis: The resultant changes in gene expression favor cellular differentiation and can induce apoptosis in malignant cells .

The dual effects on gene expression—both through hypomethylation and histone modification—enhance its efficacy compared to other treatments.

Physical and Chemical Properties Analysis

Alpha-Decitabine possesses several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound is sensitive to light and can degrade under alkaline conditions; thus, it must be stored appropriately.
  • Melting Point: The melting point typically ranges around 150-155°C.

These properties are crucial for formulation development and ensuring stability during storage and administration .

Applications

Alpha-Decitabine is primarily used in clinical settings for:

  1. Treatment of Myelodysplastic Syndromes: It has shown efficacy in improving blood counts and reducing transfusion dependence.
  2. Acute Myeloid Leukemia Therapy: Clinical trials have demonstrated its ability to induce remission in patients who are not candidates for standard chemotherapy.
  3. Research Applications: Its role in epigenetics makes it a valuable tool for studying gene regulation mechanisms and potential therapeutic targets in cancer biology .
Epigenetic Mechanisms of Alpha-Decitabine in Oncogenesis

DNA Hypomethylation as a Core Mechanism of Action

Alpha-Decitabine (5-aza-2'-deoxycytidine) exerts its primary anticancer effect through DNA hypomethylation. As a cytidine analog, it incorporates into DNA during replication and irreversibly binds DNA methyltransferases (DNMTs), particularly DNMT1. This binding triggers enzymatic degradation and depletes cellular DNMT pools, leading to genome-wide demethylation. In poorly differentiated gastric cancer (PDGC) cells (MKN45, NUGC4), Decitabine treatment reduces global methylation by >60% within 72 hours, reactivating silenced differentiation genes. This loss of methylation occurs predominantly at CpG islands in promoter regions of tumor suppressor genes, converting transcriptionally inert heterochromatin to accessible euchromatin [2] [5].

The hypomethylation cascade initiates within one cell cycle, with maximal demethylation observed after 3-5 treatment cycles. Longitudinal studies show that demethylated states can persist for 14 days post-treatment, enabling sustained reactivation of epigenetic silenced pathways. Notably, hypomethylation preferentially affects genes governing cellular differentiation and immune recognition, including those encoding tumor-associated antigens and lineage-specific transcription factors [2] [6].

Table 1: Methylation Changes in PDGC Cells After Decitabine Treatment

Gene LocusFunctionMethylation ReductionTranscriptional Change
TNF-αPro-inflammatory cytokine72%8.5-fold increase
CDKN2ACell cycle regulator68%6.2-fold increase
GATA4Differentiation factor61%7.1-fold increase
MLH1DNA repair55%4.9-fold increase

Role in Trapping DNA Methyltransferases (DNMTs) and Inducing Mitotic Catastrophe

Decitabine's covalent trapping of DNMTs represents a unique pharmacological mechanism. Upon incorporation into DNA, the nitrogen atom at position 5 of its azacytosine ring forms an irreversible covalent bond with the catalytic cysteine residue (Cys1226 in DNMT1). This enzyme-DNA adduct triggers proteasomal degradation of DNMT1, reducing cellular DNMT1 protein by 80-90% within 48 hours. The trapped complexes additionally induce replication fork stalling and double-strand DNA breaks during S-phase, activating DNA damage response pathways [3] [6].

The resultant genomic instability manifests as mitotic catastrophe characterized by:

  • Abnormal chromosome segregation
  • Multipolar spindle formation
  • Micronuclei generation
  • G2/M cell cycle arrest

Proteomic analyses in leukemia models reveal that DNMT1 degradation precedes accumulation of phosphorylated H2AX (γH2AX), a DNA damage marker, by approximately 12 hours. This temporal pattern confirms that DNMT trapping directly instigates genomic instability rather than representing a secondary effect. Persistent DNMT1-depleted cells exhibit catastrophic mitosis and apoptosis within 72 hours post-treatment, particularly in rapidly dividing cancer populations [6] [9].

Table 2: DNMT1 Degradation Kinetics After Decitabine Exposure

Time Post-TreatmentDNMT1 Protein LevelγH2AX Foci/CellMitotic Abnormalities
24 hours65% reduction3.2 ± 0.88% of cells
48 hours88% reduction18.5 ± 2.134% of cells
72 hours92% reduction24.7 ± 3.362% of cells

Interplay with Chromatin Remodeling and Histone Modification Pathways

Decitabine-induced DNA hypomethylation dynamically interacts with histone post-translational modifications (PTMs), creating a coordinated epigenetic reprogramming landscape. Quantitative proteomics in leukemia cell lines demonstrate that DNA hypomethylation triggers:

  • Increased histone acetylation (H3K9ac, H4K16ac)
  • Reduction in repressive marks (H3K27me3)
  • Enhanced activating methylation (H3K4me3)

Notably, H4K8acK12acK16ac tri-acetylated histone H4 isoforms increase 4.2-fold in Decitabine-sensitive cells, establishing transcriptionally permissive chromatin domains. These changes correlate with enhanced chromatin accessibility at tumor suppressor gene promoters [6] [3].

The crosstalk extends to histone methylation machinery. DNA hypomethylation increases UHRF1-dependent histone ubiquitination (H3K18ub), which recruits SUV39H1/H2 to establish H3K9me3 repressive domains as a compensatory silencing mechanism. Pharmacological disruption of H3K18ub enhances Decitabine's antiproliferative effects by 40%, confirming functional interplay between DNA methylation and histone modification pathways. Additionally, Decitabine reduces polycomb repressive complex 2 (PRC2) activity, diminishing H3K27me3 occupancy at tumor suppressor loci [9] [3].

Table 3: Histone Modification Changes After Decitabine Treatment

Histone MarkFunctionChange in Sensitive CellsChange in Resistant Cells
H3.3K36me3Elongation mark+3.8-foldNo change
H4K8acK12acK16acOpen chromatin+4.2-fold+1.1-fold
H3K27me3Repressive mark-5.1-fold-1.3-fold
H3K9me3Heterochromatin+2.2-fold*+4.7-fold

*Compensatory increase in resistant cells

Activation of Tumor Suppressor Genes via Epigenetic Reactivation

Decitabine-mediated hypomethylation directly reverses epigenetic silencing of tumor suppressor genes (TSGs). Genome-wide analysis in platinum-resistant ovarian cancer reveals that promoter hypomethylation reactivates:

  • Cell cycle regulators (CDKN1A, RBL2)
  • DNA repair genes (BRCA1, MLH1)
  • Apoptosis inducers (APAF1, CASP8)
  • Differentiation factors (GATA4, GATA6)

Transcriptomic profiling of patient biopsies pre/post-Decitabine treatment demonstrates 412 significantly upregulated TSGs in clinical responders (PFS >6 months), compared to only 38 genes in non-responders. Reactivated pathways include TGF-β signaling antagonists (CHRD, INHBA), Hedgehog pathway inhibitors (IP1, PTCH2), and glycosaminoglycan-mediated adhesion molecules. Functional validation confirms restored protein expression of these TSGs in tumor cells, correlating with recovered growth control and differentiation capacity [2] [7] [8].

In virally-driven oncogenesis, Decitabine reverses Epstein-Barr virus (EBV) and human papillomavirus (HPV)-mediated TSG hypermethylation. This includes reactivation of p16INK4a in HPV+ cancers and PTEN in EBV-associated malignancies. The restored TSGs impair viral oncoprotein-driven cell proliferation and re-establish cell cycle checkpoints. Importantly, hypomethylation also reactivates endogenous retroviral elements, stimulating interferon pathways and enhancing tumor immunogenicity [7] [8].

Table 4: Tumor Suppressor Genes Reactivated by Decitabine

GenePathwayFunctionFold Increase Post-Treatment
CDKN2ACell cyclep16 tumor suppressor9.2-fold
PTCH2HedgehogHedgehog antagonist7.8-fold
CHRDTGF-βTGF-β signaling inhibitor6.5-fold
RASSF1ApoptosisPro-apoptotic factor5.9-fold
GATA4DifferentiationLineage specification8.1-fold

Properties

Product Name

alpha-Decitabine

IUPAC Name

4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6-/m0/s1

InChI Key

XAUDJQYHKZQPEU-JKUQZMGJSA-N

SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC(=NC2=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.